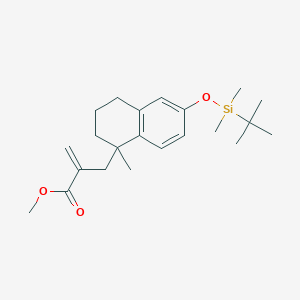methanone CAS No. 920511-25-7](/img/structure/B12636667.png)
[4-(3-Fluoroanilino)piperidin-1-yl](1H-imidazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoroanilino)piperidin-1-ylmethanone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a fluoroaniline group, a piperidine ring, and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoroanilino)piperidin-1-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 3-Fluoroaniline: This can be achieved through the fluorination of aniline using reagents such as fluorine gas or other fluorinating agents.
Synthesis of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The 3-fluoroaniline and piperidine derivative are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired intermediate.
Imidazole Formation:
Industrial Production Methods
Industrial production of 4-(3-Fluoroanilino)piperidin-1-ylmethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoroanilino)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in suitable solvents.
Substitution: Halogenating agents, nucleophiles, and other reagents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-(3-Fluoroanilino)piperidin-1-ylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoroanilino)piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chloroanilino)piperidin-1-ylmethanone: Similar structure with a chlorine atom instead of a fluorine atom.
4-(3-Bromoanilino)piperidin-1-ylmethanone: Similar structure with a bromine atom instead of a fluorine atom.
4-(3-Methoxyanilino)piperidin-1-ylmethanone: Similar structure with a methoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluoroaniline group in 4-(3-Fluoroanilino)piperidin-1-ylmethanone imparts unique chemical and biological properties, such as increased stability and specific binding affinities, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of 4-(3-Fluoroanilino)piperidin-1-ylmethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
920511-25-7 |
|---|---|
Fórmula molecular |
C15H17FN4O |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
[4-(3-fluoroanilino)piperidin-1-yl]-(1H-imidazol-2-yl)methanone |
InChI |
InChI=1S/C15H17FN4O/c16-11-2-1-3-13(10-11)19-12-4-8-20(9-5-12)15(21)14-17-6-7-18-14/h1-3,6-7,10,12,19H,4-5,8-9H2,(H,17,18) |
Clave InChI |
HBKSGIFJFVWKJW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC2=CC(=CC=C2)F)C(=O)C3=NC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
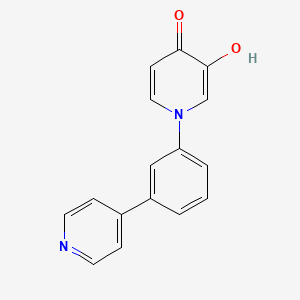

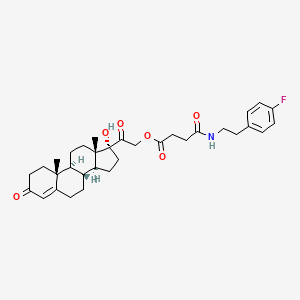
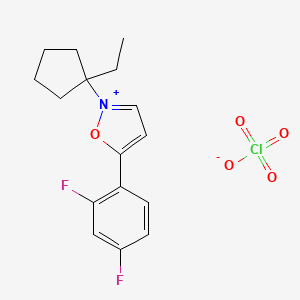
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)
![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)

![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
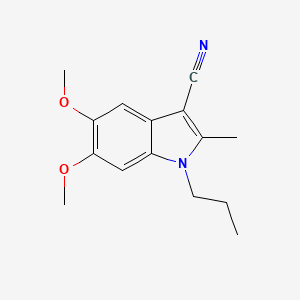
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
